

Physicochemical Profiling and Structural Causality

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Compound of Interest

Compound Name: 1-Azido-2-ethoxyethane

CAS No.: 62634-47-3

Cat. No.: B1658920

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The utility of **1-Azido-2-ethoxyethane** is rooted directly in its molecular structure. The molecule features an azide group ($-N_3$) attached to an ethylene backbone, terminated by an ethoxy group ($-OCH_2CH_3$)[1].

The azide moiety is the reactive warhead, primed for 1,3-dipolar cycloadditions or Staudinger reductions[2]. The ethoxy group serves a dual purpose: it acts as a short, flexible spacer that minimizes steric hindrance during conjugation, and its oxygen atom acts as a hydrogen-bond acceptor, significantly enhancing the molecule's solubility in both organic solvents and aqueous co-solvent systems[1][3]. This amphiphilic nature is crucial when conjugating lipophilic small-molecule drugs to hydrophilic biological vectors.

Table 1: Quantitative Physicochemical and Computational Data

Property	Value	Scientific Implication
PubChem CID	12538937	Primary identifier for structural database queries[1].
Molecular Formula	C ₄ H ₉ N ₃ O	Defines the mass balance for stoichiometric calculations[3].
Molecular Weight	115.136 g/mol	Low molecular weight ensures high atom economy in linker applications[3].
Exact Mass	115.07467 g/mol	Critical for high-resolution mass spectrometry (HRMS) validation[3].
Rotatable Bonds	4	Provides sufficient conformational flexibility for receptor binding[3].
H-Bond Acceptors	3	Enhances aqueous solubility and biological compatibility[1].

| Canonical SMILES | CCOCCN=[N+]=[N-] | Useful for in silico modeling and transition state calculations[3]. |

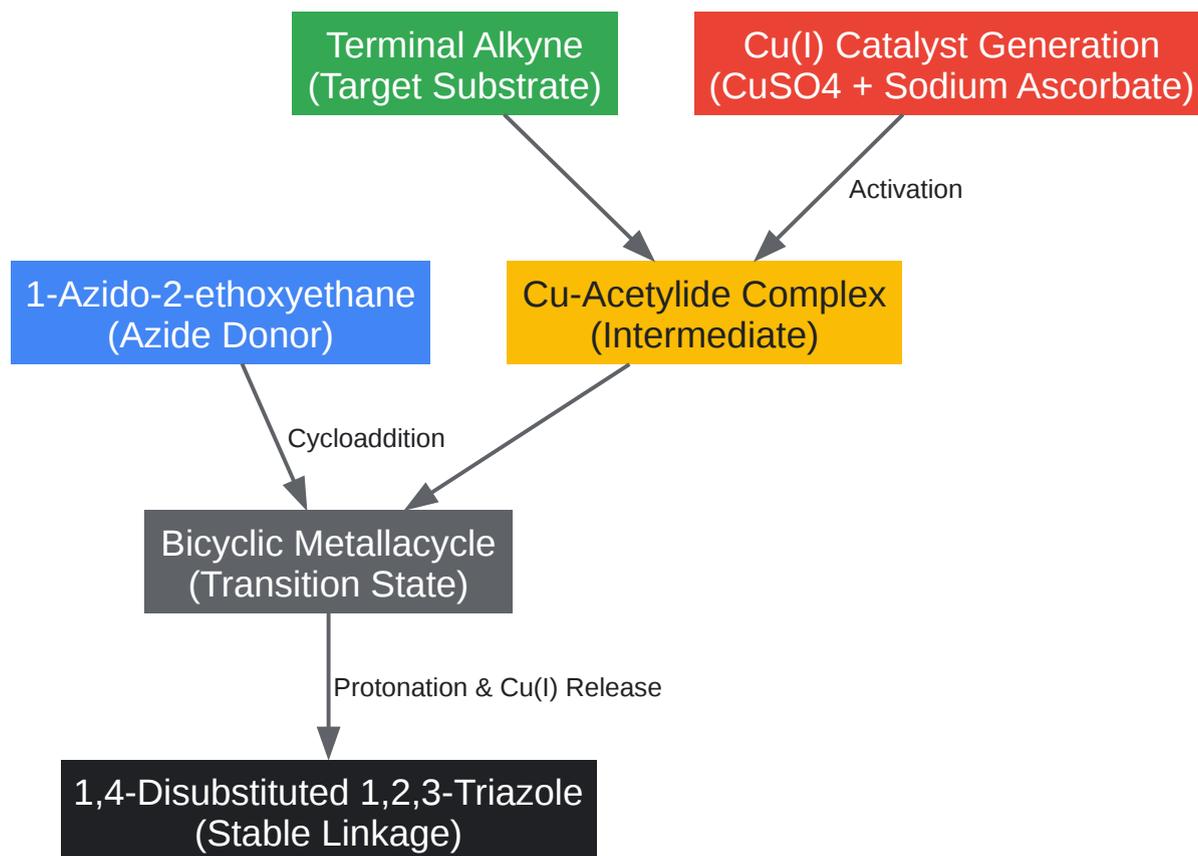
Mechanistic Pathways: Cycloadditions and Beyond

The primary application of **1-Azido-2-ethoxyethane** is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." The reaction is driven by a massive thermodynamic force (

), ensuring irreversible formation of a 1,4-disubstituted 1,2,3-triazole[2].

Beyond CuAAC, **1-Azido-2-ethoxyethane** is increasingly utilized in thermal azide-alkene cycloadditions. Recent studies have demonstrated its ability to react with alkenes (such as styrene) in Deep Eutectic Solvents (DES) at elevated temperatures (50–80 °C) to yield a mixture of regioisomeric triazolines and aziridines[4][5]. Furthermore, it is a key reagent in the

Staudinger reaction, where it reacts with phosphines (e.g., triphenylphosphine) to form iminophosphorane intermediates that hydrolyze into primary amines[2].



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CuAAC Catalytic Cycle using **1-Azido-2-ethoxyethane** to form a stable triazole linkage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means analytical checkpoints are embedded within the workflow to confirm success before proceeding to the next step, preventing the cascading failure of multi-step syntheses.

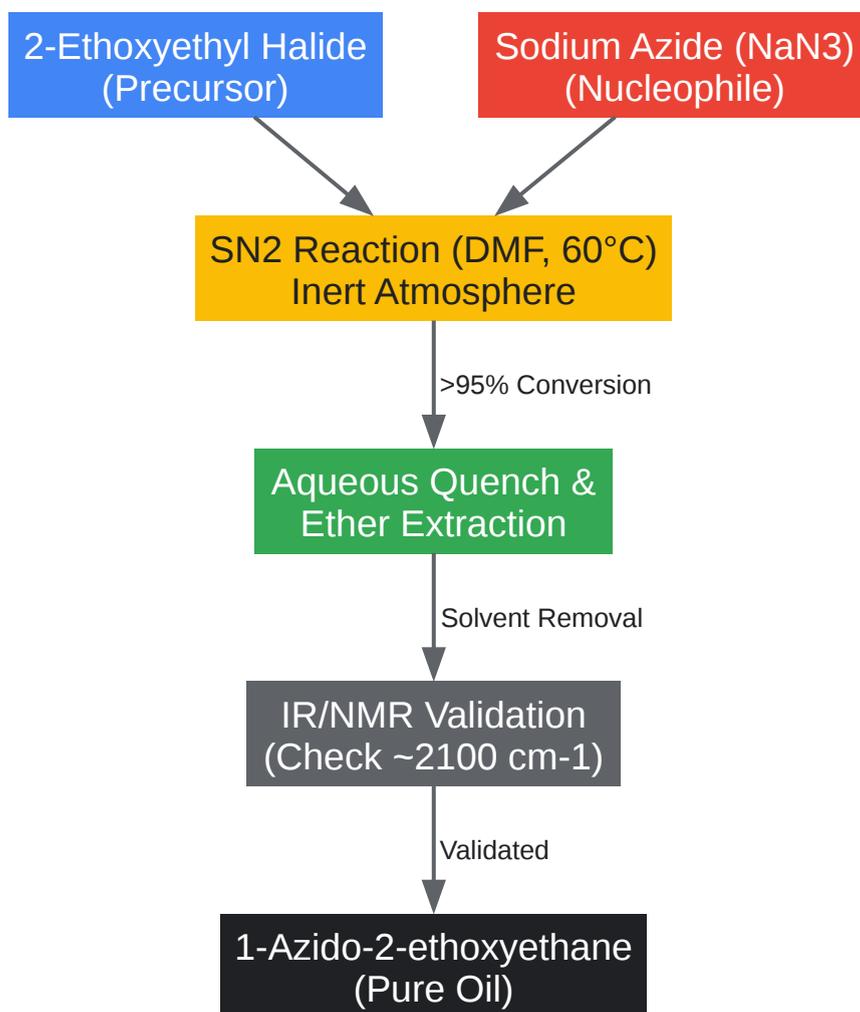
Protocol A: Synthesis of 1-Azido-2-ethoxyethane via Nucleophilic Substitution

The synthesis relies on an S_N2 displacement of a leaving group (halide or mesylate) on a 2-ethoxyethane backbone using sodium azide[2][6].

Causality Note: We utilize polar aprotic solvents (like DMF or DMSO) because they solvate the sodium cation effectively while leaving the azide anion "naked" and highly nucleophilic, drastically reducing reaction times.

Step-by-Step Methodology:

- Preparation: Dissolve 1.0 equivalent of 2-ethoxyethyl bromide (or mesylate) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
- Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (NaN_3). Safety Check: Ensure the reaction environment is strictly neutral or basic. Acidic conditions will generate highly toxic and explosive hydrazoic acid (HN_3).
- Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12–16 hours.
- Validation Checkpoint 1 (TLC/GC): Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The disappearance of the starting material confirms conversion[6].
- Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve excess NaN_3 and DMF. Extract the aqueous layer three times with diethyl ether (Et_2O) or dichloromethane (DCM)[6].
- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and filter[7]. Carefully evaporate the solvent under reduced pressure. Caution: **1-Azido-2-ethoxyethane** is a low-boiling oil; excessive vacuum will result in product loss[6].
- Validation Checkpoint 2 (Spectroscopy): Confirm the product via IR spectroscopy (look for the strong, distinct asymmetric azide stretch at $\sim 2100\text{ cm}^{-1}$) and ^1H NMR (CDCl_3 : 3.87, 3.47, 3.39, 1.31 ppm)[6].



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Self-validating synthetic workflow for **1-Azido-2-ethoxyethane** via SN₂ substitution.

Protocol B: CuAAC Bioconjugation for Drug Delivery Systems

1-Azido-2-ethoxyethane is frequently used to link targeting ligands to therapeutic agents. For example, it has been successfully employed as a spacer in the synthesis of bivalent Dopamine D₂ receptor ligands[8].

Causality Note: Sodium ascorbate is added in a 5-to-10-fold excess relative to copper(II) sulfate. This ensures the continuous in situ reduction of Cu(II) to the catalytically active Cu(I).

species, while simultaneously acting as an antioxidant to protect sensitive biological moieties from reactive oxygen species generated by copper[8].

Step-by-Step Methodology:

- **Substrate Mixing:** Dissolve the alkyne-functionalized drug/ligand (1.0 eq) and **1-Azido-2-ethoxyethane** (1.2 eq) in a 4:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) [8]. For biological samples, a t-butanol/water (1:1) or PBS buffer system is preferred.
- **Catalyst Preparation:** Prepare fresh stock solutions of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq) in degassed water.
- **Initiation:** Add the CuSO₄ solution to the reaction mixture, immediately followed by the Sodium Ascorbate solution. The mixture may briefly turn brown/yellow, indicating the formation of Cu(I).
- **Reaction:** Stir at room temperature for 14–16 hours. The high thermodynamic driving force ensures near-quantitative yields under mild conditions[2][8].
- **Validation Checkpoint 1 (LC-MS):** Sample the reaction and analyze via LC-MS. The mass shift should perfectly match the combined mass of the alkyne and the azide.
- **Purification:** Remove copper catalyst using a metal-chelating resin (e.g., Chelex 100) or via liquid-liquid extraction. Purify the final triazole conjugate via preparative HPLC or column chromatography[7].

Applications in Drug Development

The integration of **1-Azido-2-ethoxyethane** into pharmaceutical pipelines has yielded significant advancements:

- **Targeted Drug Delivery:** By conjugating this compound to specific targeting ligands, researchers have achieved enhanced cellular uptake and reduced off-target toxicity. The ethoxy group acts as a mini-PEG layer, slightly improving the hydrodynamic radius and reducing opsonization[1].

- Bivalent Ligand Synthesis: In neuropharmacology, **1-azido-2-ethoxyethane** has been utilized to create bivalent ligands targeting Dopamine D2 and D4 receptors. The precise chain length provided by the ethoxyethane spacer allows for the simultaneous occupancy of two adjacent receptor binding sites, dramatically increasing binding affinity (up to 100-fold selectivity)[8].

Safety, Handling, and Stability

While azides are inherently energy-rich and potentially hazardous, **1-Azido-2-ethoxyethane** can be handled safely under controlled conditions[1].

- Thermal Stability: Transition state modeling indicates that the homolytic cleavage of the carbon-azide bond requires an activation energy of 88-90 kcal/mol, meaning the compound is stable at standard room temperatures and does not spontaneously decompose[9].
- Storage: Store neat **1-Azido-2-ethoxyethane** in amber glass vials at -20 °C under an inert atmosphere to prevent slow degradation.
- Toxicity: Avoid inhalation or dermal contact. Always handle inside a certified fume hood. Do not expose to heavy metals (other than controlled catalytic amounts of Cu or Ru) or strong acids, which can generate shock-sensitive metal azides or toxic hydrazoic acid[7].

References

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